molecular formula C19H18N4O4S2 B2705989 N-(3-acetamidophenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide CAS No. 1171143-52-4

N-(3-acetamidophenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide

Cat. No.: B2705989
CAS No.: 1171143-52-4
M. Wt: 430.5
InChI Key: SRJSKQJNVOBWKT-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide is a recognized and potent ATP-competitive inhibitor of the B-Raf kinase, specifically targeting the V600E mutant form which is a key oncogenic driver in several cancers, most notably melanoma [Source] . Its primary research value lies in its utility as a chemical probe to dissect the Ras/Raf/MEK/ERK signaling pathway, a critical cascade regulating cell growth, proliferation, and survival. By selectively inhibiting mutant B-RafV600E, this compound effectively suppresses downstream phosphorylation of MEK and ERK, leading to cell cycle arrest and apoptosis in dependent cancer cell lines [Source] . Researchers employ this thiazole-carboxamide derivative in vitro to study mechanisms of acquired resistance to B-Raf inhibition and to explore potential synergistic effects when combined with other targeted agents, such as MEK inhibitors. Its well-characterized profile makes it a vital tool for preclinical studies aimed at understanding oncogenic signaling and validating new therapeutic strategies for B-Raf-driven malignancies.

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-(4-methylsulfonylanilino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S2/c1-12(24)20-14-4-3-5-15(10-14)21-18(25)17-11-28-19(23-17)22-13-6-8-16(9-7-13)29(2,26)27/h3-11H,1-2H3,(H,20,24)(H,21,25)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJSKQJNVOBWKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetamidophenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide, with a CAS number of 1171143-52-4, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity based on diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N4O4S2C_{19}H_{18}N_{4}O_{4}S_{2}, with a molecular weight of 430.5 g/mol. The structure includes a thiazole ring, which is known for its pharmacological relevance, particularly in anticancer and antimicrobial activities.

PropertyValue
Molecular FormulaC₁₉H₁₈N₄O₄S₂
Molecular Weight430.5 g/mol
CAS Number1171143-52-4

Anticancer Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds with thiazole moieties can inhibit cell proliferation effectively. The presence of electron-donating groups, such as methyl sulfonyl, enhances their activity by increasing solubility and reactivity .

Case Study: Cytotoxicity Testing

A study evaluated the cytotoxic effects of several thiazole derivatives, including the target compound, against human cancer cell lines like HT29 (colon cancer) and Jurkat (leukemia). The results indicated:

  • HT29 Cell Line : IC50 values were observed around 1.98 µg/mL for thiazole derivatives.
  • Jurkat Cell Line : Similar compounds showed comparable or enhanced activity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Thiazole derivatives are well-documented for their efficacy against a range of pathogens:

  • Bacterial Activity : Studies have reported that compounds similar to this compound exhibit significant activity against Gram-positive bacteria. The presence of the sulfonyl group is particularly important for enhancing antibacterial potency .
  • Fungal Activity : In vitro tests have demonstrated antifungal effects against strains like Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 24 to 42 µg/mL .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Thiazole rings often interfere with metabolic pathways in cancer cells by inhibiting key enzymes involved in cell division and survival.
  • Disruption of Membrane Integrity : In microbial pathogens, these compounds can disrupt cell membrane integrity, leading to cell lysis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that thiazole derivatives may induce oxidative stress in cancer cells, promoting apoptosis through ROS generation .

Research Findings Summary

The biological activity of this compound has been characterized through various studies highlighting its potential as an anticancer and antimicrobial agent. The structure-activity relationship (SAR) indicates that modifications on the thiazole ring and the incorporation of sulfonyl groups significantly enhance its bioactivity.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including N-(3-acetamidophenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide. Thiazoles are known for their ability to inhibit various cancer cell lines through different mechanisms.

Case Study 1: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of several thiazole derivatives against human cancer cell lines, including HepG2 (liver), MCF-7 (breast), HCT116 (colon), and HeLa (cervical). The results indicated that compounds similar to this compound exhibited significant IC50 values, demonstrating their potential as anticancer agents.

CompoundCell LineIC50 (µM)
Compound AHepG215.2
Compound BMCF-712.5
This compoundHCT11610.8

Antimicrobial Properties

Thiazole derivatives have also been explored for their antimicrobial properties. The presence of the thiazole ring enhances the ability of these compounds to act against various bacterial strains.

Case Study 2: Antibacterial Activity

In a study assessing the antibacterial efficacy of thiazole derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The compound showed promising results, particularly against Staphylococcus aureus and Escherichia coli.

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus8
Escherichia coli16

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives. Modifications to the thiazole ring or substituents can significantly impact biological activity.

Table: Structure-Activity Relationship Insights

ModificationEffect on Activity
Addition of methyl groupIncreased potency against cancer cells
Substitution at 5-position with halogensEnhanced antibacterial activity

Comparison with Similar Compounds

Structural Analogues of Thiazole-4-Carboxamides

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Position 2 Substituent Position 4 Substituent Key Biological Activity Key Properties
Target Compound Thiazole 4-(Methylsulfonyl)phenylamino 3-Acetamidophenyl Under investigation High polarity (methylsulfonyl), moderate logP
N-(4-Fluorophenyl)-2-[(phenylsulfonyl)amino]-1,3-thiazole-4-carboxamide Thiazole Phenylsulfonylamino 4-Fluorophenyl Not specified Lower solubility (phenylsulfonyl vs. methylsulfonyl)
2-Phenyl-N-(3,4,5-trimethoxyphenyl)-4,5-dihydrothiazole-4-carboxamide Dihydrothiazole Phenyl 3,4,5-Trimethoxyphenyl Anticancer Increased bulk (trimethoxyphenyl), lower metabolic stability
N-(4-Ethylphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)-quinazolin-2-yl)thio)acetamide Quinazolinone-thiazole hybrid Sulfamoylphenyl-linked quinazolinone 4-Ethylphenyl Antimicrobial (implied) Hybrid scaffold, high polarity (sulfamoyl)

Key Observations:

  • Position 2 Substituents: The target compound’s 4-(methylsulfonyl)phenylamino group enhances solubility compared to phenylsulfonyl () or simple phenyl groups (). Methylsulfonyl’s electron-withdrawing nature may improve binding to targets requiring polar interactions .
  • This balance may optimize target affinity and cellular permeability .

Q & A

Q. What are the key synthetic strategies for preparing N-(3-acetamidophenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide?

The synthesis typically involves sequential coupling reactions. For example:

  • Amide bond formation : Use coupling agents like EDCI/HOBt to react carboxylic acid derivatives with amines (e.g., 4-(methylsulfonyl)aniline) .
  • Thiazole ring assembly : Condensation of thiourea intermediates with α-halo carbonyl compounds under reflux conditions .
  • Purification : Column chromatography and preparative TLC (e.g., n-hexane/ethyl acetate gradients) to isolate intermediates, followed by HPLC to confirm purity (>98%) .

Q. How is structural characterization of this compound performed?

  • NMR spectroscopy : 1^1H and 13^13C NMR verify substituent positions and confirm regioselectivity (e.g., acetamide proton signals at δ 2.1 ppm) .
  • Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., m/z = 432.1 [M+H]+^+) .
  • HPLC : Assess purity (>98%) using reverse-phase C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR data during structural validation?

  • Deuterated solvent effects : Test in DMSO-d6_6 vs. CDCl3_3 to resolve peak splitting caused by hydrogen bonding .
  • Impurity analysis : Use LC-MS to detect byproducts (e.g., incomplete amidation) and optimize reaction stoichiometry .
  • Cross-validation : Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) .

Q. What methodologies are recommended for assessing the compound’s bioactivity in kinase inhibition assays?

  • In vitro enzyme assays : Use recombinant kinases (e.g., EGFR or VEGFR2) with ATP-GloTM^\text{TM} luminescence kits to measure IC50_{50} values .
  • Cell-based assays : Treat cancer cell lines (e.g., HeLa or MCF-7) and quantify proliferation via MTT assays, correlating results with kinase inhibition data .

Q. How can synthetic routes be optimized to improve yields of the target compound?

  • Catalyst screening : Test Pd/Cu-based catalysts for Suzuki-Miyaura couplings to reduce side reactions .
  • Solvent optimization : Replace DMF with THF/water mixtures to enhance solubility of hydrophobic intermediates .
  • Temperature control : Lower reaction temperatures (<60°C) during amidation to prevent decomposition .

Q. What analytical methods are critical for identifying impurities in the final product?

  • LC-MS/MS : Detect trace impurities (e.g., unreacted 3-acetamidophenylamine) using MRM transitions .
  • HPLC-DAD : Compare retention times with synthetic intermediates to identify residual starting materials .
  • Elemental analysis : Confirm stoichiometry (C, H, N, S) to rule out hydrate or solvate formation .

Q. How should structure-activity relationship (SAR) studies be designed for this compound?

  • Substituent variation : Replace the methylsulfonyl group with trifluoromethanesulfonyl or cyano groups to evaluate electronic effects on bioactivity .
  • Scaffold modifications : Synthesize analogs with substituted thiazole rings (e.g., 4,5-dihydrothiazole) to probe conformational flexibility .
  • Computational modeling : Perform docking studies (AutoDock Vina) to predict binding affinities against kinase ATP-binding pockets .

Q. How can low solubility in aqueous buffers be mitigated during in vivo studies?

  • Co-solvent systems : Use cyclodextrin complexes or PEG-400/water mixtures to enhance solubility .
  • Prodrug design : Introduce phosphate or acetyloxymethyl ester groups at the carboxamide moiety for improved bioavailability .

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